7-Bromo-3-O-acetyl Pregnenolone
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Overview
Description
7-Bromo-3-O-acetyl Pregnenolone: is a synthetic steroidal compound with the molecular formula C23H33BrO3 and a molecular weight of 437.41 g/mol . It is a derivative of pregnenolone, a naturally occurring steroid hormone involved in the biosynthesis of other steroid hormones such as progesterone, androgens, and estrogens .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-O-acetyl Pregnenolone typically involves the bromination of pregnenolone followed by acetylation. The reaction conditions often include the use of bromine or a brominating agent in an organic solvent, followed by acetylation using acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-3-O-acetyl Pregnenolone undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to less oxidized forms.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: 7-Bromo-3-O-acetyl Pregnenolone is used as a precursor in the synthesis of other steroidal compounds. It serves as an intermediate in the preparation of complex molecules for research and development .
Biology: In biological research, this compound is used to study the effects of steroid hormones on cellular processes. It is also used in the investigation of steroid hormone receptors and their signaling pathways .
Medicine: The compound is explored for its potential therapeutic applications, including its role in modulating steroid hormone levels and its effects on various physiological processes .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. It is also used in the production of steroid-based medications .
Mechanism of Action
7-Bromo-3-O-acetyl Pregnenolone exerts its effects by interacting with steroid hormone receptors. It acts as an agonist or antagonist, depending on the receptor type and the cellular context. The compound influences various molecular targets and pathways, including the regulation of gene expression and modulation of enzyme activity .
Comparison with Similar Compounds
Pregnenolone: The parent compound, involved in the biosynthesis of other steroid hormones.
7-Bromo Pregnenolone: A brominated derivative without the acetyl group.
3-O-acetyl Pregnenolone: An acetylated derivative without the bromine atom.
Uniqueness: 7-Bromo-3-O-acetyl Pregnenolone is unique due to the presence of both the bromine atom and the acetyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(3R,8S,9S,10R,13S,14S,17S)-17-acetyl-7-bromo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33BrO3/c1-13(25)17-5-6-18-21-19(8-10-23(17,18)4)22(3)9-7-16(27-14(2)26)11-15(22)12-20(21)24/h12,16-21H,5-11H2,1-4H3/t16-,17-,18+,19+,20?,21+,22+,23-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBASGDGJPXJCNL-QONKENNESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OC(=O)C)C)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(C=C4[C@@]3(CC[C@H](C4)OC(=O)C)C)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747213 |
Source
|
Record name | [(3R,8S,9S,10R,13S,14S,17S)-17-acetyl-7-bromo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114417-65-1 |
Source
|
Record name | [(3R,8S,9S,10R,13S,14S,17S)-17-acetyl-7-bromo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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